molecular formula C18H14N2O4S2 B2977613 (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 622354-49-8

(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2977613
CAS No.: 622354-49-8
M. Wt: 386.44
InChI Key: ZAQTWWMAIBBVHR-SXGWCWSVSA-N
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Description

(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene group, and a 2-methylbenzyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Introduction of the Nitrobenzylidene Group: The thiazolidinone intermediate is then reacted with a nitrobenzaldehyde derivative under basic conditions to introduce the nitrobenzylidene group.

    Etherification: Finally, the compound is subjected to etherification with 2-methylbenzyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Conversion to amines or alcohols.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a promising candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its antimicrobial and anticancer properties are of particular interest, and ongoing research aims to elucidate its mechanism of action and optimize its efficacy and safety for clinical use.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Nitrobenzylidene Derivatives: Compounds with similar nitrobenzylidene groups have been studied for their antimicrobial and anticancer activities.

    Benzyl Ether Derivatives: Compounds with benzyl ether moieties are used in various chemical and biological applications.

Uniqueness

(Z)-5-(2-((2-methylbenzyl)oxy)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[[2-[(2-methylphenyl)methoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-11-4-2-3-5-12(11)10-24-15-7-6-14(20(22)23)8-13(15)9-16-17(21)19-18(25)26-16/h2-9H,10H2,1H3,(H,19,21,25)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQTWWMAIBBVHR-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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